Cas no 2094293-69-1 (2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide)
2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Z2690312020
- 2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide
- 2094293-69-1
- AKOS033981844
- EN300-6697190
- 5,6-dichloro-N-[2-(4-methylpentan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide
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- Inchi: 1S/C14H19Cl2N3O2/c1-8(2)4-9(3)19-12(20)7-18-14(21)10-5-11(15)13(16)17-6-10/h5-6,8-9H,4,7H2,1-3H3,(H,18,21)(H,19,20)
- InChI Key: YAIQOXMHAJTHSB-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)C(NCC(NC(C)CC(C)C)=O)=O)Cl
Computed Properties
- Exact Mass: 331.0854322g/mol
- Monoisotopic Mass: 331.0854322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 71.1Ų
2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6697190-0.05g |
2094293-69-1 | 0.05g |
$212.0 | 2023-05-29 |
2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide
Compound 2094293-69-1: A Comprehensive Overview
The compound with CAS number 2094293-69-1, known as 2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, pharmacological properties, and potential applications.
Chemical Structure and Synthesis
The molecular structure of 2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide is characterized by a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions. This pyridine moiety is connected via a formamide group to an acetamide moiety, which further links to a branched alkyl chain (4-methylpentan-2-yl). The presence of the dichloropyridine ring introduces electronic effects that can influence the compound's reactivity and biological activity.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of the dichloropyridine derivative, followed by coupling reactions to introduce the formamide and acetamide groups. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more accessible for research purposes.
Pharmacological Properties
Research into the pharmacological properties of 2094293-69-1 has revealed its potential as a bioactive molecule. Studies have shown that this compound exhibits moderate to high activity in various biological assays, including enzyme inhibition and cell proliferation assays. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Recent findings suggest that the compound's dichloropyridine moiety plays a crucial role in its pharmacokinetic profile. The presence of chlorine atoms enhances the molecule's lipophilicity, which may improve its absorption and bioavailability. However, further studies are required to fully understand its pharmacokinetics and toxicity profile.
Applications and Future Directions
The potential applications of 2094293-69-1 are vast, ranging from pharmaceuticals to agrochemicals. Its structural versatility allows for modifications that could enhance its efficacy and reduce off-target effects. For instance, altering the substituents on the pyridine ring or modifying the alkyl chain could lead to derivatives with improved pharmacological properties.
In conclusion, compound 2094293-69-1 represents a significant advancement in organic chemistry with promising applications in various fields. Continued research into its synthesis, pharmacology, and applications will undoubtedly unlock its full potential as a valuable tool in drug discovery and development.
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